molecular formula C11H10FN3 B2772763 N-[(4-fluorophenyl)methyl]pyrazin-2-amine CAS No. 866151-20-4

N-[(4-fluorophenyl)methyl]pyrazin-2-amine

Cat. No.: B2772763
CAS No.: 866151-20-4
M. Wt: 203.22
InChI Key: ROQSRZITANMCHG-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]pyrazin-2-amine is an organic compound that belongs to the class of pyrazinamides It features a pyrazine ring substituted with a 4-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]pyrazin-2-amine typically involves the reaction of pyrazine-2-carboxylic acid with 4-fluorobenzylamine. The process begins with the activation of pyrazine-2-carboxylic acid using thionyl chloride to form the corresponding acyl chloride. This intermediate then reacts with 4-fluorobenzylamine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazine ring.

    Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(4-fluorobenzyl)-2-pyrazinecarboxylic acid, while reduction could produce N-(4-fluorobenzyl)-2-pyrazinamide derivatives .

Scientific Research Applications

N-[(4-fluorophenyl)methyl]pyrazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]pyrazin-2-amine involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes, thereby disrupting metabolic pathways essential for the survival of pathogenic organisms. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the inhibition of bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-2-pyrazinamine
  • N-(4-methylbenzyl)-2-pyrazinamine
  • N-(4-bromobenzyl)-2-pyrazinamine

Uniqueness

N-[(4-fluorophenyl)methyl]pyrazin-2-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its biological activity. Compared to its analogs, the fluorinated compound often exhibits improved potency and selectivity in its biological applications .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3/c12-10-3-1-9(2-4-10)7-15-11-8-13-5-6-14-11/h1-6,8H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQSRZITANMCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=NC=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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